[3-(2-Furyl)phenyl]methylamine
Overview
Description
[3-(2-Furyl)phenyl]methylamine is a chemical compound that belongs to the class of phenylalkylamines. It is characterized by the presence of a furyl group attached to a phenyl ring, which is further connected to a methylamine group. This compound is a white crystalline powder that is soluble in water and organic solvents. It has been studied for its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.
Mechanism of Action
Target of Action
Similar compounds such as amphetamines are known to inhibit the reuptake of norepinephrine, dopamine, and/or serotonin .
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to other phenylalkylamines, which typically work by inhibiting the reuptake of neurotransmitters such as norepinephrine, dopamine, and serotonin .
Biochemical Pathways
It’s likely that the compound could influence pathways related to neurotransmitter activity, given its potential similarity to other phenylalkylamines .
Result of Action
If it acts similarly to other phenylalkylamines, it could potentially lead to increased levels of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(2-Furyl)phenyl]methylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s efficacy and its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Furyl)phenyl]methylamine typically involves the reaction of 2-furylboronic acid with a suitable phenyl halide under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Furyl)phenyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, nucleophiles; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[3-(2-Furyl)phenyl]methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development for various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
[3-(2-Thienyl)phenyl]methylamine: Similar structure but with a thienyl group instead of a furyl group.
[3-(2-Pyridyl)phenyl]methylamine: Contains a pyridyl group instead of a furyl group.
[3-(2-Furyl)phenyl]ethylamine: Similar structure but with an ethylamine group instead of a methylamine group
Uniqueness
[3-(2-Furyl)phenyl]methylamine is unique due to the presence of the furyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
[3-(furan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGHHPAVCSSDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594543 | |
Record name | 1-[3-(Furan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-26-3 | |
Record name | 3-(2-Furanyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771573-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(Furan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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